molecular formula C16H19Cl2N3 B2472497 2-(2-benzylbenzimidazol-1-yl)ethanamine;dihydrochloride CAS No. 107059-83-6

2-(2-benzylbenzimidazol-1-yl)ethanamine;dihydrochloride

Cat. No.: B2472497
CAS No.: 107059-83-6
M. Wt: 324.25
InChI Key: NPUWDFLRHTVDPI-UHFFFAOYSA-N
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Description

2-(2-benzylbenzimidazol-1-yl)ethanamine;dihydrochloride is a chemical compound with the molecular formula C16H19Cl2N3The compound consists of a benzimidazole core substituted with a benzyl group and an ethanamine chain, making it a versatile molecule for research and industrial purposes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-benzylbenzimidazol-1-yl)ethanamine;dihydrochloride typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core is synthesized by condensing o-phenylenediamine with a suitable aldehyde or carboxylic acid under acidic conditions.

    Benzyl Substitution: The benzimidazole core is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate.

    Ethanamine Chain Addition: The benzylated benzimidazole is reacted with ethylene diamine to introduce the ethanamine chain.

    Formation of Dihydrochloride Salt: The final product is obtained by treating the compound with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(2-benzylbenzimidazol-1-yl)ethanamine;dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Oxidized derivatives of the benzimidazole ring.

    Reduction: Reduced forms of the benzimidazole ring or the ethanamine chain.

    Substitution: Substituted benzimidazole derivatives.

Scientific Research Applications

2-(2-benzylbenzimidazol-1-yl)ethanamine;dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-benzylbenzimidazol-1-yl)ethanamine;dihydrochloride involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-benzylbenzimidazol-1-yl)ethanamine;dihydrochloride is unique due to its specific substitution pattern and the presence of the dihydrochloride salt, which can influence its solubility, stability, and biological activity .

Properties

IUPAC Name

2-(2-benzylbenzimidazol-1-yl)ethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3.2ClH/c17-10-11-19-15-9-5-4-8-14(15)18-16(19)12-13-6-2-1-3-7-13;;/h1-9H,10-12,17H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPUWDFLRHTVDPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NC3=CC=CC=C3N2CCN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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